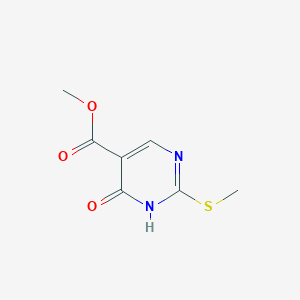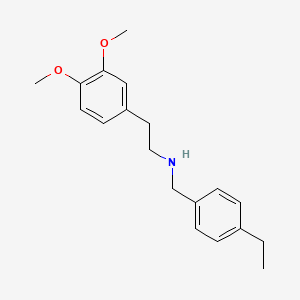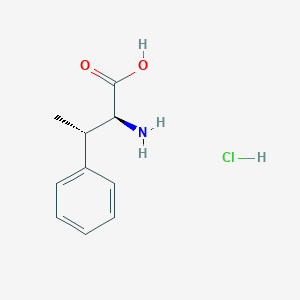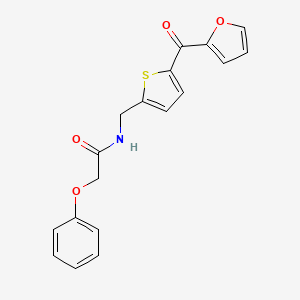![molecular formula C28H31NO6 B2488347 (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane CAS No. 1217237-60-9](/img/structure/B2488347.png)
(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to the benzofuran family, a group of organic compounds consisting of a fused benzene and furan ring. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves strategies such as ring closure reactions and palladium-catalyzed oxidative aminocarbonylation-cyclization. For example, the synthesis of benzofuran derivatives from ethyl 2-acylphenoxyacetates demonstrates the utility of dry dioxane and potassium hydroxide in promoting the formation of 2,3-dihydrobenzofurans through a mechanism involving cis and trans isomerization (Suzuki, 1985; Suzuki et al., 1992).
Molecular Structure Analysis
The molecular structure and analysis of benzofuran derivatives can be extensively studied through spectral analysis and quantum studies, providing insights into the electronic absorption spectra, reactivity, and stability of the compounds (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Benzofuran compounds undergo various chemical reactions, including electrophilic substitutions, ring openings, and couplings. The reactivity towards nucleophilic attacks and the stability of the compounds under different conditions are crucial aspects of their chemical properties (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of benzofuran derivatives, including melting points, boiling points, solubility, and crystalline structure, are essential for understanding their behavior in various solvents and conditions. For instance, the crystal structure of specific derivatives provides valuable information on the molecular arrangements and potential applications in material science (Kan et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are determined by the structure of the benzofuran derivatives. Studies on the electrophilic and nucleophilic sites within these molecules facilitate the development of synthetic methodologies and the exploration of new reactions (Moghaddam et al., 2006).
Scientific Research Applications
Benzofuran Derivatives in Synthesis
Benzofuran derivatives have been extensively studied for their synthetic applications and potential in various chemical reactions. The synthesis of 2,3-dihydrobenzofurans from ethyl 2-acylphenoxyacetates demonstrates the versatility of benzofuran compounds in organic synthesis, highlighting their potential as intermediates in the production of more complex molecules (Suzuki, 1985). Such compounds could be utilized in pharmaceuticals, agrochemicals, and materials science.
Dioxane in Organic Chemistry
Dioxane is a crucial solvent in organic chemistry, facilitating various reactions due to its stability and solvent properties. Its role in promoting reactions, such as the synthesis of conformationally-restricted 1,3-dioxanes, underscores its importance in organic synthesis and potential utility in creating specialized molecules with axial orientations for advanced materials or biological applications (Asare-Nkansah & Wünsch, 2016).
properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one;1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4.C4H8O2/c1-15-6-4-5-11-25(15)14-19-20(26)10-9-18-23(27)22(29-24(18)19)13-17-12-16-7-2-3-8-21(16)28-17;1-2-6-4-3-5-1/h2-3,7-10,12-13,15,26H,4-6,11,14H2,1H3;1-4H2/b22-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLMRGSTZXVCGE-BWLGBDCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)



![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)


![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)


![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)

